N-(2-chloro-4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
N-(2-chloro-4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core. This bicyclic system is substituted at position 2 with a pyrrolidin-1-yl group and at position 7 with a sulfanyl-linked acetamide moiety. The phenyl ring attached to the acetamide bears 2-chloro and 4-fluoro substituents, which are critical for modulating electronic and steric properties.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[(2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5OS2/c18-11-7-10(19)3-4-12(11)22-13(25)8-26-16-14-15(20-9-21-16)23-17(27-14)24-5-1-2-6-24/h3-4,7,9H,1-2,5-6,8H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJANNFIKGBAAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The initial step often includes the formation of the thiazolopyrimidine core, followed by the introduction of the pyrrolidinyl group. The final step involves the attachment of the chloro-fluorophenyl group to the acetamide moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include halogens (chlorine, bromine), oxidizing agents (hydrogen peroxide, potassium permanganate), and reducing agents (sodium borohydride, lithium aluminum hydride). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
Structural Characteristics
- IUPAC Name : N-(2-chloro-4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
- Molecular Structure : The compound features multiple functional groups including a chloro and fluorine substituent on the aromatic ring, which may enhance its binding affinity to biological targets.
Anticancer Potential
Recent studies have highlighted the anticancer activity of similar thiazolo-pyrimidine derivatives. For instance, compounds with related structures have shown significant cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has protocols for assessing such compounds' efficacy, often employing single-dose assays across multiple cancer cell lines to determine their growth inhibition rates .
Anti-inflammatory Properties
Compounds similar to this compound have been evaluated for their anti-inflammatory properties. Molecular docking studies suggest that these compounds can effectively bind to targets involved in inflammatory pathways, indicating potential use as anti-inflammatory agents .
Drug Design and Development
The unique structural features of this compound make it a candidate for further modifications aimed at enhancing its pharmacological properties. Structure-activity relationship (SAR) studies are essential for optimizing the efficacy and selectivity of such compounds in drug development processes.
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that related thiazolo-pyrimidine derivatives exhibit promising antitumor activity with IC50 values in the micromolar range against various cancer cell lines. For example, one study reported an average cell growth inhibition rate of 12.53% across multiple tested lines .
- Molecular Docking Studies : In silico evaluations using molecular docking techniques have shown that these compounds can interact favorably with key biological targets, suggesting a mechanism through which they exert their biological effects .
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Table 1: Core Structure Comparison
Substituent Effects on Bioactivity
- Pyrrolidin-1-yl vs. Alkyl Groups : The pyrrolidin-1-yl group on the thiazolo core may enhance solubility and conformational flexibility compared to the 3-methyl substituent in CAS 1040649-35-1. Pyrrolidine’s cyclic amine could facilitate hydrogen bonding or cation-π interactions with target proteins .
- Halogen Positioning : The 2-chloro-4-fluorophenyl group in the target compound contrasts with the 3-chloro-4-fluorophenyl group in CAS 618415-13-5. Meta-chloro substitution may sterically hinder binding compared to ortho-chloro, as seen in niclosamide analogs where nitro-to-chlorine substitutions retained TMEM16A antagonism .
Pharmacological Hypotheses
Niclosamide derivatives with chlorine substitutions maintain activity, implying the target’s 2-chloro-4-fluorophenyl group is optimized for target engagement . The sulfanyl-acetamide linker, common across analogs, likely acts as a pharmacophore for binding.
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₁₈ClF₁N₄S
- Molecular Weight : 360.88 g/mol
- CAS Number : 1115906-00-7
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Key findings include:
Anticancer Activity
Several studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism : The compound may inhibit cell proliferation by inducing apoptosis in cancer cell lines. It has been shown to affect signaling pathways associated with cell survival and proliferation.
- Case Study : A study on thiazolo-pyrimidine derivatives indicated that modifications in the pyrimidine structure could enhance antiproliferative activity against lung and breast cancer cell lines .
Anti-inflammatory Effects
Research indicates that compounds derived from thiazolo-pyrimidines can exhibit anti-inflammatory properties:
- Mechanism : These compounds may inhibit cyclooxygenase enzymes (COX) and reduce the expression of pro-inflammatory cytokines.
- Experimental Results : In vitro assays revealed that certain derivatives significantly decreased levels of inducible nitric oxide synthase (iNOS) and COX-2 in RAW264.7 macrophages .
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of this compound involves multi-step chemical reactions:
- Starting Materials : The synthesis typically begins with 2-chloroacetyl chloride and pyrrolidine derivatives.
- Key Reaction Conditions : Reactions are often carried out under basic conditions using solvents like dimethylformamide (DMF) or acetonitrile.
Structure–Activity Relationship
The biological activity is influenced by various structural components:
- Chlorine and Fluorine Substituents : These halogen atoms are known to enhance lipophilicity and improve binding affinity to biological targets.
- Thiazole and Pyrimidine Rings : The presence of these heterocycles contributes to the compound's ability to interact with specific enzymes or receptors involved in disease pathways .
Data Tables
Q & A
Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including:
- Thioether linkage formation : Reaction of a thiol-containing intermediate (e.g., [1,3]thiazolo[4,5-d]pyrimidin-7-thiol) with a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Heterocyclic core assembly : Cyclization of pyrrolidin-1-yl and thiazole moieties via nucleophilic substitution or palladium-catalyzed coupling .
- Purification : Column chromatography or recrystallization using solvents like ethanol or acetonitrile to achieve >95% purity . Optimization : Reaction temperature (60–120°C), solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) are systematically varied using Design of Experiments (DoE) to maximize yield .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine and chlorine chemical shifts at ~160 ppm for ¹⁹F and ~110 ppm for ¹³C-Cl) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~690 cm⁻¹ (C-S bond) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Single-crystal X-ray diffraction : Crystals grown via slow evaporation (e.g., from DMSO/water) are analyzed using SHELX software for structure refinement.
- Key parameters : Bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds between amide N-H and pyrimidine N atoms) .
- Case study : In analogous compounds, deviations in dihedral angles (>15°) between aromatic rings indicate steric strain, requiring synthetic adjustment .
Q. How can contradictory bioactivity data across cell lines be systematically addressed?
- Dose-response profiling : Compare IC₅₀ values in multiple cell lines (e.g., HeLa vs. HEK293) to identify cell-specific toxicity .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., kinases or GPCRs) .
- Solubility controls : Ensure consistent DMSO concentrations (<0.1%) to avoid solvent-induced artifacts .
Q. What computational strategies predict binding interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .
- QSAR models : Use Hammett constants or logP values to correlate substituent effects with activity .
Methodological Notes
- Synthetic contradictions : If yields drop below 40%, revisit protecting group strategies (e.g., Boc for amines) or switch to flow chemistry for improved mixing .
- Data conflicts : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
